molecular formula C11H14ClNO3 B15320027 7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylicacidhydrochloride

7-Methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylicacidhydrochloride

Cat. No.: B15320027
M. Wt: 243.68 g/mol
InChI Key: IMBGEGZXCVLESB-UHFFFAOYSA-N
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Description

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a methoxy group at the 7th position, a carboxylic acid group at the 2nd position, and a hydrochloride salt form. Tetrahydroquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 7-methoxy-1,2,3,4-tetrahydroquinoline.

    Hydrochloride Formation: The final step involves the conversion of the free carboxylic acid to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 7-methoxy-1,2,3,4-tetrahydroquinoline
  • 7-methoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
  • 1-methyl-1,2,3,4-tetrahydroisoquinoline

Uniqueness

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid hydrochloride is unique due to the presence of both a methoxy group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C11H14ClNO3

Molecular Weight

243.68 g/mol

IUPAC Name

7-methoxy-1,2,3,4-tetrahydroquinoline-2-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H13NO3.ClH/c1-15-8-4-2-7-3-5-9(11(13)14)12-10(7)6-8;/h2,4,6,9,12H,3,5H2,1H3,(H,13,14);1H

InChI Key

IMBGEGZXCVLESB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC(N2)C(=O)O)C=C1.Cl

Origin of Product

United States

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